molecular formula C14H19N2O14P3 B13142385 [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Cat. No.: B13142385
M. Wt: 532.23 g/mol
InChI Key: XMOQPWFDUFFKFS-HBNTYKKESA-N
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Description

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxolan, and quinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the oxolan-2-yl intermediate, which is then functionalized with the quinazolinyl group. The final step involves the phosphorylation reaction, where the hydroxyl groups are phosphorylated under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The quinazolinyl group can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinazolinyl ketones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and modulating biological pathways. The phosphorylation groups play a crucial role in these interactions, as they can form hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate: Unique due to its specific functional groups and structure.

    This compound: Similar in structure but with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19N2O14P3

Molecular Weight

532.23 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H19N2O14P3/c1-6-2-7(12-8(3-6)13(18)16-14(19)15-12)10-4-9(17)11(28-10)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,9-11,17H,4-5H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H2,15,16,18,19)/t9-,10+,11+/m0/s1

InChI Key

XMOQPWFDUFFKFS-HBNTYKKESA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)NC2=O

Canonical SMILES

CC1=CC2=C(C(=C1)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)NC2=O

Origin of Product

United States

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